molecular formula C37H56O8 B018263 Integracin A

Integracin A

Cat. No.: B018263
M. Wt: 628.8 g/mol
InChI Key: LCCCZIASPPCLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integracin A is a unique ester of two structurally related alkylresorcinols, first isolated from the fungus Cytonaema species in 2002. It is known for its potent inhibitory activity against HIV-1 integrase, making it a significant compound in antiviral research .

Chemical Reactions Analysis

Types of Reactions: Integracin A undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Mechanism of Action

Integracin A exerts its effects primarily by inhibiting HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. This inhibition prevents the replication of the virus, thereby reducing its ability to infect new cells. The molecular targets and pathways involved include the active site of the integrase enzyme, where this compound binds and inhibits its activity .

Comparison with Similar Compounds

Properties

IUPAC Name

11-(3,5-dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCZIASPPCLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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